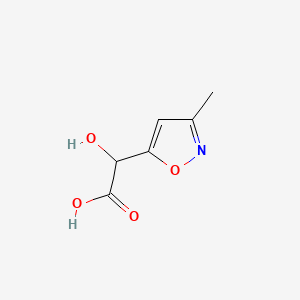

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid

Beschreibung

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Eigenschaften

Molekularformel |

C6H7NO4 |

|---|---|

Molekulargewicht |

157.12 g/mol |

IUPAC-Name |

2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |

InChI-Schlüssel |

ABPZIQNUDOXILV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NOC(=C1)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or α-methylacetoacetate. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the formation of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions are typically modified oxazole derivatives with varying functional groups, which can be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and oxazole ring make it a versatile compound for various applications, distinguishing it from other similar oxazole derivatives.

Biologische Aktivität

2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid, also known as a derivative of β-amino acids, has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the compound’s biological activity, supported by data tables and relevant research findings.

- IUPAC Name : (2S)-2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid

- Molecular Formula : C₆H₇NO₄

- Molecular Weight : 157.12408 g/mol

Antiviral Activity

Research indicates that compounds containing a β-amino acid moiety exhibit significant antiviral properties. For instance, studies have shown that derivatives similar to 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid can effectively inhibit viruses such as HSV-1 and adenovirus. The mechanism often involves the disruption of viral replication in cell cultures:

| Compound | Virus Targeted | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HSV-1 | 20 | |

| Compound B | Adenovirus | 10 | |

| Compound C | Rotavirus | 15 |

Antibacterial Activity

The compound has demonstrated antibacterial efficacy against various pathogens. In vitro studies reveal that it has a minimum inhibitory concentration (MIC) below 1 µg/mL against several strains of bacteria:

Anticancer Activity

Recent investigations into the anticancer potential of oxazolo derivatives have highlighted their ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards healthy cells. For example, one study found that specific derivatives showed promising cytotoxicity against colorectal cancer cell lines:

| Compound | Cell Line Targeted | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound G | HT29 | 58.44 | 3 | |

| Compound H | A549 | 99.87 | 2 |

Case Studies

- Antiviral Efficacy : In a study involving Vero cells infected with HSV-1, the introduction of the β-amino acid moiety significantly increased the compound's antiviral activity compared to non-modified analogs .

- Anticancer Potential : A derivative of the compound was tested against various cancer cell lines, showing a notable reduction in cell viability at concentrations significantly lower than traditional chemotherapeutics like fluorouracil .

- Antibacterial Testing : The compound was evaluated against multiple bacterial strains, demonstrating superior activity compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.